molecular formula C4H8N12O2 B14224747 (E)-bis(2H-tetrazol-5-yl)diazene;formamide

(E)-bis(2H-tetrazol-5-yl)diazene;formamide

Cat. No.: B14224747
M. Wt: 256.19 g/mol
InChI Key: DHLHEFFDGRHJAZ-CZEFNJPISA-N
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Description

(E)-bis(2H-tetrazol-5-yl)diazene;formamide is a compound that belongs to the class of diazene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-bis(2H-tetrazol-5-yl)diazene;formamide typically involves the reaction of tetrazole derivatives with diazene compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-bis(2H-tetrazol-5-yl)diazene;formamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

    Substitution: The tetrazole rings can participate in substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction could produce amines or other nitrogen-containing compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of (E)-bis(2H-tetrazol-5-yl)diazene;formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-bis(2H-tetrazol-5-yl)diazene: A closely related compound with similar chemical properties.

    Tetrazole derivatives: Compounds containing the tetrazole ring, known for their diverse applications.

    Diazene derivatives: Compounds with the diazene functional group, used in various chemical reactions.

Uniqueness

(E)-bis(2H-tetrazol-5-yl)diazene;formamide is unique due to its specific combination of tetrazole and diazene functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C4H8N12O2

Molecular Weight

256.19 g/mol

IUPAC Name

(E)-bis(2H-tetrazol-5-yl)diazene;formamide

InChI

InChI=1S/C2H2N10.2CH3NO/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;2*2-1-3/h(H,5,6,9,10)(H,7,8,11,12);2*1H,(H2,2,3)/b4-3+;;

InChI Key

DHLHEFFDGRHJAZ-CZEFNJPISA-N

Isomeric SMILES

C(=O)N.C(=O)N.C1(=NNN=N1)/N=N/C2=NNN=N2

Canonical SMILES

C(=O)N.C(=O)N.C1(=NNN=N1)N=NC2=NNN=N2

Origin of Product

United States

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